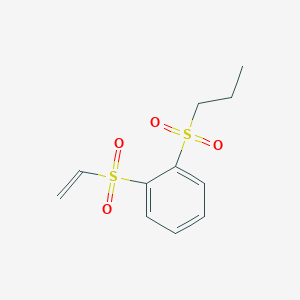

1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene

Description

1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene is a disubstituted benzene derivative featuring two distinct sulfonyl groups: an ethenesulfonyl (vinyl sulfonyl) moiety at position 1 and a propane-1-sulfonyl group at position 2. Sulfonyl groups are strong electron-withdrawing substituents, rendering the aromatic ring electron-deficient and influencing its reactivity in electrophilic substitution or addition reactions.

Properties

IUPAC Name |

1-ethenylsulfonyl-2-propylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S2/c1-3-9-17(14,15)11-8-6-5-7-10(11)16(12,13)4-2/h4-8H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHJYSOOYXNTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene typically involves the sulfonylation of benzene derivatives. One common method includes the reaction of benzene with ethenesulfonyl chloride and propane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to thiol or sulfide groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Overview

1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene is an organic compound featuring both ethenesulfonyl and propane-1-sulfonyl functional groups attached to a benzene ring. This compound has garnered attention in various scientific fields due to its unique chemical properties, making it a valuable intermediate in organic synthesis, as well as in biological and medicinal applications.

Organic Chemistry

This compound is primarily used as a building block in organic synthesis. Its sulfonyl groups enhance reactivity, making it suitable for:

- Sulfone Derivatives : Through oxidation reactions, this compound can be transformed into various sulfone derivatives, which have applications in pharmaceuticals and agrochemicals.

- Reduction Reactions : The compound can be reduced to yield thiol or sulfide derivatives, expanding its utility in synthetic pathways.

Biological Applications

Research indicates potential biological applications of this compound:

- Drug Development : The unique functional groups may interact with biological targets, suggesting the possibility of developing new therapeutic agents with anti-inflammatory or analgesic properties.

- Biochemical Studies : It can serve as a tool for studying biological pathways and interactions due to its ability to modify enzyme activity and influence cellular processes.

Material Science

In material science, this compound is explored for its potential use in:

- Polymer Chemistry : As a monomer or additive in the synthesis of specialty polymers that require enhanced thermal stability or chemical resistance.

- Coatings and Adhesives : Its chemical properties may contribute to the development of advanced materials with specific adhesion or durability characteristics.

Mechanism of Action

The mechanism of action of 1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Key Compounds

| Compound Name | CAS Number | Key Substituents | Functional Groups | Notable Properties |

|---|---|---|---|---|

| This compound | N/A | Ethenesulfonyl, propane-1-sulfonyl | Sulfonyl (-SO₂-) | High electrophilicity, low polarity |

| Sodium 2-methylprop-2-ene-1-sulphonate | 1561-92-8 | Propenyl, sulfonate | Sulfonate (-SO₃⁻) | Ionic, water-soluble |

| 1-Nitro-4-prop-2-enylbenzene | 53483-17-3 | Nitro, propenyl | Nitro (-NO₂) | Meta-directing, volatile |

| 1-[(3-Chloro-2-propenyl)sulfonyl]-4-methylbenzene | 139951-30-7 | Chloroproenyl, methyl, sulfonyl | Sulfonyl (-SO₂-) | Electrophilic, halogen-enhanced reactivity |

Biological Activity

1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene is a sulfone compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C11H14O4S2

- CAS Number : [B2525065]

This compound features a sulfonyl group, which is known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl moiety can facilitate binding to enzymes or receptors, potentially modulating their activity.

Target Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammation.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that are critical in cellular processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:

- In vitro Studies : Cell line assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound:

- Cytokine Modulation : It has been shown to decrease the production of pro-inflammatory cytokines in macrophage cultures, indicating a role in modulating immune responses.

- Animal Models : In models of acute inflammation, administration of the compound resulted in reduced edema and inflammatory cell infiltration.

Data Tables

| Biological Activity | Observations | References |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cells | |

| Anti-inflammatory | Decreases cytokine production | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cells (MCF-7) demonstrated that treatment with this compound led to a significant decrease in cell viability (p < 0.01). The study utilized various concentrations over 48 hours, revealing a dose-dependent response.

Case Study 2: Anti-inflammatory Response

In an experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced TNF-alpha levels by approximately 50% compared to untreated controls. This suggests its efficacy in managing inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.